An In-depth Technical Guide to CD38 Inhibitor 78c and its Regulation of NAD+ Metabolism
An In-depth Technical Guide to CD38 Inhibitor 78c and its Regulation of NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The age-related decline in NAD+ levels is linked to a range of metabolic and degenerative diseases. CD38, a transmembrane glycoprotein, is a major NAD+-consuming enzyme in mammals, and its expression increases with age. Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract the age-related decline in NAD+ and ameliorate associated pathologies. This technical guide focuses on the potent and specific CD38 inhibitor, 78c, detailing its mechanism of action, efficacy, and the experimental protocols used to characterize its effects on NAD+ metabolism.
Introduction to CD38 and NAD+ Metabolism
CD38 is a multifunctional enzyme with NAD+ glycohydrolase and ADP-ribosyl cyclase activities, leading to the degradation of NAD+ to produce nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR), or cyclic ADPR (cADPR), respectively.[1] As a primary regulator of cellular NAD+ levels, elevated CD38 activity, particularly during aging and inflammation, contributes significantly to the depletion of the cellular NAD+ pool.[2] This depletion impairs the function of NAD+-dependent enzymes like sirtuins, which are crucial for maintaining mitochondrial health, DNA repair, and metabolic homeostasis.[3] Consequently, inhibiting CD38 to preserve or restore NAD+ levels is a key area of research for addressing age-related metabolic dysfunction.[1]
Mechanism of Action of CD38 Inhibitor 78c
The thiazoloquin(az)olin(on)e compound, 78c (also known as CD38-IN-78c), is a highly potent, specific, and reversible inhibitor of CD38.[4] Kinetic analyses have demonstrated that 78c functions as an uncompetitive inhibitor of CD38's NADase activity. This mode of inhibition suggests that 78c binds to the enzyme-substrate complex, providing a high degree of specificity. By inhibiting CD38, 78c effectively reduces the degradation of NAD+ and its precursors, such as nicotinamide mononucleotide (NMN), leading to a significant increase in intracellular NAD+ concentrations. This restoration of NAD+ levels subsequently enhances the activity of sirtuins and other NAD+-dependent enzymes, contributing to the beneficial metabolic effects observed in preclinical studies.
Quantitative Data for CD38 Inhibitor 78c
The following tables summarize the key quantitative data for the CD38 inhibitor 78c from in vitro and in vivo studies.
Table 1: In Vitro Potency of 78c
| Target | IC50 | Ki | Assay Type | Reference |
| Human CD38 (hCD38) | 7.3 nM | 0.3 nM | Cell-free enzymatic assay | |
| Mouse CD38 (mCD38) | 1.9 nM | N/A | Cell-free enzymatic assay |
Table 2: In Vivo Effects of 78c on NAD+ Levels in Mice
| Animal Model | Tissue | Dosage | Duration | Fold Increase in NAD+ (vs. Control) | Reference |
| Diet-Induced Obese (DIO) C57Bl6 Mice | Liver | 30 mg/kg (oral gavage) | 2 hours | > 5-fold | |
| Diet-Induced Obese (DIO) C57Bl6 Mice | Muscle | 30 mg/kg (oral gavage) | 2 hours | > 1.2-fold | |
| 2-year-old Aged Mice | Multiple Tissues | Administered in diet | 14 weeks | Significant reversal of age-related decline |
Experimental Protocols
CD38 Enzymatic Activity Assay for IC50 Determination
This protocol is adapted from fluorescence-based assays used for screening CD38 inhibitors.
Materials:
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Recombinant human or mouse CD38 enzyme
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CD38 assay buffer (e.g., 25 mM Tris, pH 7.5)
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Fluorogenic substrate: 1,N6-etheno-NAD (ε-NAD) or Nicotinamide Guanine Dinucleotide (NGD+)
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CD38 inhibitor 78c
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Prepare a serial dilution of 78c in the assay buffer.
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In a 96-well plate, add the diluted 78c to the respective wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
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Add the CD38 enzyme to all wells except the blank.
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Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the fluorogenic substrate (e.g., ε-NAD) to all wells.
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Incubate the plate at 37°C for 60 minutes, protected from light.
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Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 300nm/410nm for the product of NGD+).
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Subtract the blank reading from all other readings.
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Calculate the percentage of inhibition for each concentration of 78c relative to the positive control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NAD+ Extraction and Quantification from Tissue by HPLC
This protocol outlines a common method for NAD+ measurement from tissue samples.
Materials:
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Frozen tissue sample
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0.6 M Perchloric acid (PCA)
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3 M Potassium carbonate (K2CO3)
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Phosphate buffer (e.g., 0.1 M, pH 7.0)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reverse-phase column
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NAD+ standard solution
Procedure:
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Tissue Homogenization:
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Weigh the frozen tissue sample (e.g., 20-50 mg).
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Homogenize the tissue in ice-cold 0.6 M PCA.
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Acid Extraction:
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Incubate the homogenate on ice for 15 minutes.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Collect the supernatant, which contains the acid-soluble NAD+.
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Neutralization:
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Neutralize the acidic supernatant by adding 3 M K2CO3 dropwise until the pH reaches 6.5-7.0.
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Incubate on ice for 10 minutes to precipitate the potassium perchlorate.
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Centrifuge at high speed for 10 minutes at 4°C.
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HPLC Analysis:
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Filter the final supernatant through a 0.22 µm filter.
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Inject the sample into the HPLC system.
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Separate the NAD+ using a C18 column with a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer).
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Detect NAD+ by UV absorbance at 260 nm.
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Quantification:
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Create a standard curve using known concentrations of the NAD+ standard.
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Determine the concentration of NAD+ in the sample by comparing its peak area to the standard curve.
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Normalize the NAD+ concentration to the initial tissue weight.
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In Vivo Administration of 78c in Mice
Oral Gavage for Acute Studies (e.g., in Diet-Induced Obese Mice):
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Dosage: 30 mg/kg body weight.
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Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds like 78c is a suspension in a mixture of PEG300, Tween-80, and saline. For example, a stock solution of 78c in DMSO can be diluted in a vehicle of PEG300, Tween-80, and saline (e.g., in a 40:5:55 volumetric ratio).
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Administration: Administer the prepared solution to mice via oral gavage using a suitable gavage needle.
Dietary Administration for Chronic Studies (e.g., in Aging Mice):
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Method: 78c is mixed into the standard rodent chow.
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Dosage: The concentration of 78c in the diet should be calculated to provide a consistent daily dose based on the average food intake of the mice. This requires careful monitoring of food consumption to ensure consistent dosing.
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Duration: For aging studies, mice can be kept on the 78c-containing diet for extended periods, such as several weeks or months.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CD38-Mediated NAD+ Decline and its Reversal by 78c
Caption: CD38 in NAD+ metabolism and inhibition by 78c.
Experimental Workflow for Screening CD38 Inhibitors
Caption: Workflow for screening and validating CD38 inhibitors.
Logical Relationship of Downstream Effects of CD38 Inhibition
Caption: Downstream physiological effects of CD38 inhibition by 78c.
Conclusion
The CD38 inhibitor 78c has been robustly characterized as a potent and specific tool for increasing cellular NAD+ levels. Its ability to reverse age-related NAD+ decline and improve a range of physiological and metabolic parameters in preclinical models underscores the therapeutic potential of targeting CD38. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further investigate the role of CD38 in health and disease and to develop novel NAD+-boosting therapies. Continued research into the long-term efficacy and safety of CD38 inhibitors like 78c will be crucial for their potential translation to clinical applications.
References
- 1. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
